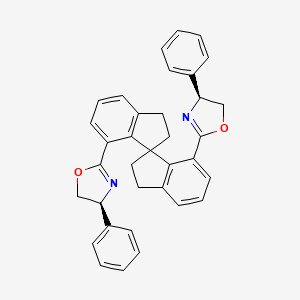

(Ra,S,S)-SpiroBOX

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2/t29-,30-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEHZICAZAUZFM-NYHVVPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586515 | |

| Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-21-8 | |

| Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Ra,S,S)-SpiroBOX Ligands

Introduction

(Ra,S,S)-SpiroBOX ligands are a class of C2-symmetric chiral bis(oxazoline) ligands that have emerged as powerful tools in asymmetric catalysis. Their rigid spirobiindane backbone, a privileged chiral scaffold, imparts a well-defined and sterically hindered chiral environment around a coordinated metal center. This unique architecture has led to exceptional levels of enantioselectivity in a wide range of catalytic transformations, making them highly valuable for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth technical overview of the synthesis of a representative this compound ligand, focusing on the underlying principles, key experimental protocols, and practical insights for successful execution.

The synthesis of this compound ligands is a multi-step process that requires careful control of stereochemistry. The overall strategy involves the preparation of two key chiral building blocks: the enantiomerically pure (Ra)-1,1'-spirobiindane-7,7'-diol ((Ra)-SPINOL) and the (S,S)-configured amino alcohol, typically (S)-tert-leucinol. These precursors are then coupled and cyclized to construct the final bis(oxazoline) ligand.

This guide will be divided into three main sections, detailing the synthesis of each precursor and the final assembly of the this compound ligand. Each section will provide a detailed experimental protocol, explain the rationale behind the chosen procedures, and offer insights to ensure reproducibility and high yields of the target compounds.

Part 1: Synthesis of (S)-tert-Leucinol

The (S,S)-bis(oxazoline) moiety of the target ligand is derived from the chiral amino alcohol, (S)-tert-leucinol. This precursor is synthesized from the readily available and relatively inexpensive amino acid, L-tert-leucine. The key transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the stereocenter.

Causality Behind Experimental Choices

The reduction of a carboxylic acid to an alcohol in the presence of an amine functionality requires a chemoselective reducing agent. Lithium borohydride is a suitable choice as it is a milder reducing agent than lithium aluminum hydride and is less likely to cause side reactions. The use of trimethylsilyl chloride in the procedure is to form a silyl ether intermediate, which can facilitate the reduction and subsequent workup. The final workup with a strong base is necessary to hydrolyze any remaining esters and to liberate the free amino alcohol.

Experimental Protocol: Synthesis of (S)-tert-Leucinol[1]

Materials:

-

L-tert-Leucine

-

Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH4)

-

Trimethylsilyl chloride (TMSCl)

-

Methanol

-

4 M Sodium hydroxide (NaOH) solution

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a 100 mL Schlenk tube purged with nitrogen, add L-tert-leucine (4.00 g, 30.5 mmol) and anhydrous THF (40 mL).

-

Cool the suspension to 10 °C in an ice-water bath.

-

Add lithium borohydride (1.46 g, 61.0 mmol) in portions over 5 minutes.

-

Allow the reaction mixture to warm to 20 °C.

-

Slowly add trimethylsilyl chloride (7.44 g, 67.1 mmol) dropwise over 30 minutes.

-

Heat the mixture to 65 °C and stir for 3 hours.

-

Cool the reaction mixture to 10 °C and quench by the slow dropwise addition of methanol (4 mL) over 20 minutes.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the residue, add 4 M aqueous sodium hydroxide solution (40 mL) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with tert-butyl methyl ether (40 mL).

-

Separate the organic layer and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and remove the solvent by distillation at atmospheric pressure.

-

Purify the product by vacuum distillation (0.3 kPa) to collect the fraction at 70-75 °C, yielding (S)-tert-leucinol as a colorless oil.

Data Summary: (S)-tert-Leucinol

| Property | Value |

| Appearance | Colorless oil or white crystalline mass |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 70-75 °C at 0.3 kPa |

| Purity (GC) | >97.0% |

Part 2: Synthesis and Resolution of (Ra)-1,1'-Spirobiindane-7,7'-diol ((Ra)-SPINOL)

The rigid chiral backbone of the SpiroBOX ligand is derived from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis of racemic SPINOL is a known process, and the key challenge lies in the efficient resolution of the enantiomers. This section will focus on a reliable method for the resolution of racemic SPINOL using N-benzylcinchonidinium chloride as a resolving agent.[1]

Causality Behind Experimental Choices

The resolution of a racemic mixture of diols can be achieved by forming diastereomeric complexes with a chiral resolving agent. N-benzylcinchonidinium chloride, a readily available chiral quaternary ammonium salt derived from cinchonidine, is an effective resolving agent for SPINOL. The principle of this resolution is the differential solubility of the two diastereomeric inclusion complexes formed between the enantiomers of SPINOL and the chiral resolving agent. One diastereomer selectively crystallizes from the solution, allowing for the separation of the enantiomers.

Experimental Protocol: Resolution of (±)-SPINOL[2]

Materials:

-

Racemic 1,1'-spirobiindane-7,7'-diol ((±)-SPINOL)

-

N-benzylcinchonidinium chloride

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

Dissolve racemic SPINOL (1.0 g) and N-benzylcinchonidinium chloride (1.5 g, 1.0 equiv.) in hot methanol (20 mL).

-

Allow the solution to cool slowly to room temperature.

-

After 24 hours, collect the crystalline precipitate by filtration. This solid is the inclusion complex of (Ra)-SPINOL and N-benzylcinchonidinium chloride.

-

Wash the crystals with a small amount of cold methanol.

-

To liberate the (Ra)-SPINOL, suspend the crystalline complex in a mixture of ethyl acetate (20 mL) and 1 M HCl (20 mL) and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford enantiomerically enriched (Ra)-SPINOL.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Data Summary: (Ra)-SPINOL

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| Optical Rotation | Specific rotation value for the (Ra)-enantiomer |

| Enantiomeric Excess | >99% ee (after recrystallization) |

Part 3: Synthesis of this compound

The final step in the synthesis of this compound involves the construction of the bis(oxazoline) rings onto the (Ra)-SPINOL backbone using (S)-tert-leucinol. A common and effective method involves a stepwise approach starting from the dinitrile derivative of SPINOL.

Overall Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Causality Behind Experimental Choices

The conversion of the diol functionality of SPINOL to dinitrile is a key step. This can be achieved through a Sandmeyer-type reaction on the corresponding diamine or via a nucleophilic substitution on a bis(triflate) derivative. The dinitrile is then hydrolyzed to the more reactive dicarboxylic acid. The amide coupling between the dicarboxylic acid and (S)-tert-leucinol is typically performed using standard peptide coupling reagents to ensure high yields and avoid side reactions. Finally, the cyclization of the diamide to the bis(oxazoline) is often achieved by dehydration, for which various reagents can be employed, such as thionyl chloride or Burgess reagent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of similar bis(oxazoline) ligands.

Step 1: Synthesis of (Ra)-7,7'-Dicyano-1,1'-spirobiindane

This step requires the conversion of the hydroxyl groups of (Ra)-SPINOL into cyano groups. A common method involves a two-step process via the corresponding bis(triflate).

Materials:

-

(Ra)-SPINOL

-

Triflic anhydride (Tf2O)

-

Pyridine

-

Zinc cyanide (Zn(CN)2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve (Ra)-SPINOL in anhydrous pyridine and cool to 0 °C.

-

Slowly add triflic anhydride and stir the reaction until completion (monitored by TLC).

-

Work up the reaction to isolate the crude bis(triflate).

-

To a solution of the bis(triflate) in anhydrous DMF, add zinc cyanide and Pd(PPh3)4.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

After workup and purification by column chromatography, (Ra)-7,7'-dicyano-1,1'-spirobiindane is obtained.

Step 2: Synthesis of (Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid

Materials:

-

(Ra)-7,7'-Dicyano-1,1'-spirobiindane

-

Sulfuric acid (H2SO4), concentrated

-

Water

Procedure:

-

Heat a mixture of (Ra)-7,7'-dicyano-1,1'-spirobiindane in aqueous sulfuric acid at reflux.

-

Monitor the reaction until the hydrolysis is complete.

-

Cool the reaction mixture and collect the precipitated dicarboxylic acid by filtration.

-

Wash the solid with water and dry to obtain the pure dicarboxylic acid.

Step 3: Synthesis of the (Ra,S,S)-Diamide

Materials:

-

(Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid

-

(S)-tert-Leucinol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (S)-tert-leucinol in anhydrous DCM.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the crude product by column chromatography to yield the diamide.

Step 4: Synthesis of this compound

Materials:

-

(Ra,S,S)-Diamide

-

Thionyl chloride (SOCl2)

-

Toluene, anhydrous

-

Triethylamine (TEA)

Procedure:

-

Dissolve the (Ra,S,S)-diamide in anhydrous toluene and cool to 0 °C.

-

Slowly add thionyl chloride and stir the mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete.

-

Cool the reaction mixture and quench with a base such as triethylamine.

-

Work up the reaction and purify the crude product by column chromatography to afford the final this compound ligand.

Data Summary: this compound

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C31H38N2O2 |

| Molecular Weight | 470.65 g/mol |

| Optical Rotation | Specific rotation value for the (Ra,S,S)-isomer |

| Purity | >98% (by HPLC and NMR) |

Conclusion

The synthesis of this compound ligands, while intricate, is a well-established process that provides access to a powerful class of chiral ligands for asymmetric catalysis. This guide has outlined a reliable and comprehensive protocol, starting from readily available precursors. The key to a successful synthesis lies in the careful execution of each step, particularly the resolution of SPINOL and the stereospecific formation of the bis(oxazoline) rings. By understanding the underlying chemical principles and following the detailed experimental procedures provided, researchers can confidently synthesize these valuable ligands for their applications in creating chiral molecules with high enantiomeric purity. The continued development and application of SpiroBOX ligands will undoubtedly contribute to advancements in the fields of organic synthesis, drug discovery, and materials science.

References

-

Gao, X., et al. (2006). Highly efficient and practical resolution of 1,1'-spirobiindane-7,7'-diol by inclusion crystallization with N-benzylcinchonidinium chloride. Tetrahedron: Asymmetry, 17(22), 3271-3275. [Link]

Sources

The Architecture of Asymmetry: A Technical Guide to the Synthesis of Chiral Spiro Bisoxazoline Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral spiro bisoxazoline (SpiroBOX) ligands represent a class of privileged C₂-symmetric ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid spirocyclic backbone, which locks the two oxazoline rings in a well-defined chiral environment, is paramount to their success in inducing high stereoselectivity in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of these powerful catalytic tools. We will delve into the strategic retrosynthetic analysis, explore key synthetic routes for constructing diverse spirocyclic scaffolds, and provide detailed, field-proven protocols for the crucial steps of oxazoline ring formation. Furthermore, this guide will address the synthesis of essential chiral precursors, methods for characterization and quality control, and present a curated selection of their applications in enantioselective catalysis, offering a holistic resource for both seasoned researchers and newcomers to the field.

Introduction: The Spirocyclic Advantage in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has propelled the development of sophisticated chiral catalysts. Among these, metal complexes of C₂-symmetric bisoxazoline ligands have emerged as a cornerstone of asymmetric synthesis. The defining feature of spiro bisoxazoline ligands is the presence of a spirocyclic core, a structural motif where two rings are joined by a single common atom. This architectural feature imparts exceptional rigidity to the ligand framework, minimizing conformational flexibility and thereby creating a highly organized and predictable chiral pocket around the metal center. This rigidity is a key determinant of their ability to achieve exceptional levels of enantioselectivity in a wide range of reactions, including cyclopropanation, Diels-Alder reactions, and various carbon-carbon bond-forming transformations[1][2].

The modular nature of SpiroBOX ligands is another significant advantage. The synthesis allows for systematic variation of three key structural elements:

-

The Spirocyclic Backbone: Diverse spirocyclic cores, such as spirobiindane, spiroketal, and spiro[4.4]nonane, can be employed to modulate the steric environment and bite angle of the ligand.

-

Substituents on the Oxazoline Ring: The choice of chiral amino alcohol precursor allows for the introduction of various substituents at the 4- and 5-positions of the oxazoline rings, enabling fine-tuning of the ligand's electronic and steric properties.

-

The Linker: While this guide focuses on bisoxazolines directly attached to the spirocyclic core, it is worth noting that linkers can also be incorporated to further modify the ligand's geometry.

This guide will provide a detailed exploration of the synthetic strategies that enable the rational design and construction of these versatile and powerful chiral ligands.

Retrosynthetic Analysis: Deconstructing the Spiro Bisoxazoline Ligand

A logical approach to the synthesis of spiro bisoxazoline ligands begins with a retrosynthetic disconnection. The target ligand is conceptually disassembled into readily available or easily synthesized starting materials. The primary disconnections break the two amide bonds that precede the formation of the oxazoline rings, revealing a chiral spirocyclic dicarboxylic acid (or its derivative) and two equivalents of a chiral amino alcohol.

This analysis highlights the three principal synthetic challenges that will be addressed in this guide:

-

Construction of the Chiral Spirocyclic Core: The synthesis of the enantiomerically pure spirocyclic backbone is the foundational step.

-

Synthesis of Chiral Amino Alcohols: The chirality of the final ligand is often introduced via the use of enantiopure amino alcohols derived from the chiral pool.

-

Formation of the Bisoxazoline Rings: The final cyclization step to form the two oxazoline rings must be efficient and proceed without epimerization.

Building the Foundation: Synthesis of Chiral Spirocyclic Scaffolds

The identity of the spirocyclic core is a critical determinant of the ligand's catalytic performance. This section details the synthesis of two of the most prominent and successful spirocyclic scaffolds: spirobiindane and spiroketal.

The Spirobiindane (SPINOL) Backbone: A Privileged Scaffold

1,1'-Spirobiindane-7,7'-diol (SPINOL) is an axially chiral diol that serves as a versatile precursor to a wide range of successful ligands, including the corresponding dicarboxylic acid for SpiroBOX synthesis. The synthesis of enantiopure SPINOL can be achieved through two primary strategies: resolution of a racemic mixture or asymmetric synthesis.

A common and practical approach to obtaining enantiopure SPINOL is the resolution of the racemic diol. This can be effectively achieved through the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride[3].

Workflow for the Resolution of Racemic SPINOL:

Another established method involves derivatization with a chiral auxiliary, such as (-)-menthyl chloroformate, to form diastereomeric carbonates that can be separated by chromatography, followed by hydrolysis to yield the enantiopure diol[4].

More recently, catalytic asymmetric methods for the synthesis of SPINOL derivatives have been developed, offering a more elegant and potentially more efficient route to these chiral scaffolds. One notable example is the chiral phosphoric acid-catalyzed intramolecular cyclization of ketal substrates[5][6]. This approach provides direct access to enantiomerically enriched SPINOL derivatives, bypassing the need for classical resolution.

The Spiroketal (SPIROL) Backbone: A Modular Approach

Spiroketal-based ligands, often referred to as SPIROX ligands, offer a distinct steric and electronic environment compared to their spirobiindane counterparts. A key advantage of the SPIROL scaffold is that it can be synthesized directly in an enantiopure form, avoiding a separate resolution step[7].

The synthesis of the SPIROL-based dicarboxylic acid, a key intermediate for SPIROX ligands, is a multi-step process that begins with the enantiopure SPIROL diol[7].

Synthetic Pathway to SPIROL-based Dicarboxylic Acid:

Introducing Chirality: Synthesis of Amino Alcohol Precursors

The chiral amino alcohols used in the final condensation step are the primary source of chirality in many SpiroBOX ligands. These are most commonly prepared by the reduction of commercially available, enantiopure α-amino acids, which are readily available from the chiral pool.

Detailed Experimental Protocol: Synthesis of (S)-Phenylglycinol from (S)-Phenylglycine

-

Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (X g, Y mmol) to anhydrous tetrahydrofuran (THF) (Z mL) at 0 °C.

-

Addition of Amino Acid: (S)-Phenylglycine (A g, B mmol) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL) (Fieser workup).

-

Work-up: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford enantiopure (S)-phenylglycinol as a white crystalline solid.

The Final Step: Formation of the Bisoxazoline Rings

The culmination of the synthesis is the coupling of the chiral spirocyclic dicarboxylic acid with two equivalents of the chiral amino alcohol, followed by cyclization to form the two oxazoline rings.

Amide Bond Formation

The formation of the bis-amide intermediate is typically achieved using standard peptide coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of an activating agent such as hydroxybenzotriazole (HOBt)[7].

Cyclization to Bisoxazolines: A Comparative Overview

Several methods are available for the dehydrative cyclization of the bis-amide to the final bisoxazoline ligand. The choice of reagent can impact the reaction conditions and overall yield.

| Cyclization Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) | Readily available, inexpensive | Harsh conditions, can lead to side reactions |

| Tosyl Chloride (TsCl) | Pyridine, 0 °C to room temperature | Milder than SOCl₂, generally good yields | Requires careful handling due to its corrosive nature[8][9] |

| Methanesulfonyl Chloride (MsCl) | Triethylamine, DMAP (cat.), CH₂Cl₂ | Mild conditions, high yields[7] | - |

| Burgess Reagent | THF, room temperature | Very mild, tolerant of sensitive functional groups | Expensive |

Detailed Experimental Protocol: Cyclization using Methanesulfonyl Chloride [7]

-

Setup: A solution of the bis-amide (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (DCM) is cooled to 0 °C under a nitrogen atmosphere.

-

Reagent Addition: Triethylamine (X equiv) and methanesulfonyl chloride (MsCl) (Y equiv) are added sequentially, and the solution is stirred at 0 °C for 30 minutes.

-

Reaction: Additional triethylamine is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure spiro bisoxazoline ligand.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized spiro bisoxazoline ligands. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and C₂-symmetry of the ligand.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

-

Specific Rotation [α]D: Measures the optical activity of the chiral ligand, confirming its enantiopurity.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (% ee) of the final ligand.

Table 1: Representative Characterization Data for a SPIROX Ligand [7]

| Compound | Formula | HRMS (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | [α]D (c, solvent) |

| (R,R,R,R,R)-SPIROX-Ph | C₃₇H₃₄N₂O₄ | calcd: 571.2592, found: 571.2587 | 7.92 (d, J = 7.8 Hz, 2H), 7.38-7.20 (m, 10H), ... | 163.5, 146.1, 141.8, 138.7, 129.5, ... | +40 (c 0.30, CHCl₃) |

Applications in Asymmetric Catalysis: A Snapshot of Success

The utility of spiro bisoxazoline ligands is demonstrated by their successful application in a wide range of enantioselective catalytic reactions. The rigid spirocyclic framework is often crucial for achieving high levels of stereocontrol[5].

Table 2: Selected Applications of Spiro Bisoxazoline Ligands in Asymmetric Catalysis

| Reaction | Catalyst System | Substrate | Product Yield | Enantiomeric Excess (% ee) | Reference |

| O-H Insertion | CuCl / (R,R,R,R,R)-SPIROX | Phenol, Ethyl 2-diazopropionate | 88% | 97% | [7] |

| Michael Addition | Cu(acac)₂ / SPRIX | Cyclohexenone, Diisopropylzinc | 79% | 49% | [10] |

| Cyclopropanation | Cu(I)OTf / SpiroBOX | Styrene, Ethyl diazoacetate | High | up to 99% | [2] |

| Allylic Cyclization | Pd(OAc)₂ / SpiroBOX | 3,4-Allenyl hydrazine | - | 92-95% | [11][12][13] |

Conclusion

The synthesis of chiral spiro bisoxazoline ligands is a well-established yet continually evolving field. The modularity of their design, coupled with the profound impact of the rigid spirocyclic core on stereoselectivity, ensures their continued prominence in asymmetric catalysis. This guide has provided a comprehensive framework for the synthesis of these valuable ligands, from the strategic construction of the chiral spirocyclic backbone to the reliable formation of the bisoxazoline moieties. By understanding the principles and mastering the protocols outlined herein, researchers are well-equipped to synthesize and tailor these powerful tools for their specific applications in the creation of enantiomerically pure molecules.

References

-

Tan, B., et al. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ACS Publications. Available from: [Link]

-

Birman, V. H., et al. (2011). Optically Active 1,1'-spirobiindane-7,7'-diol (SPINOL)-based Phosphoric Acids as Highly Enantioselective Catalysts for Asymmetric Organocatalysis. PubMed. Available from: [Link]

-

Zhang, J., et al. (2021). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings. Available from: [Link]

-

Fengchen Group. (2025). What are the regulatory requirements for using Tosyl Chloride?. Blog. Available from: [Link]

-

Sun, S., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. Available from: [Link]

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications. Available from: [Link]

-

Sasai, H., et al. (1999). Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands. Organic Letters. Available from: [Link]

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. Available from: [Link]

-

Wan, X., et al. (2004). A convenient resolution method for 1,1′-bi-2-naphthol and 4,4′-dibromo-1,1′-spirobiindane-7,7′-diol with menthyl chloroformate in the presence of TBAB. ResearchGate. Available from: [Link]

-

Karki, M., & Maharjan, B. (2011). Design and Synthesis of Chiral Spiro Ligands. ResearchGate. Available from: [Link]

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. DeepDyve. Available from: [Link]

-

Sun, S., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. NSF Public Access Repository. Available from: [Link]

-

Chemdad. Tosyl chloride. Available from: [Link]

-

Zhou, Q.-L., et al. (2018). Asymmetric synthesis of spirosilabiindanes. ResearchGate. Available from: [Link]

-

Ding, K., et al. (2012). Highly efficient and practical resolution of 1,1′-spirobiindane-7,7′-diol by inclusion crystallization with N-benzylcinchonidinium chloride. ResearchGate. Available from: [Link]

-

Common Organic Chemistry. p-Toluenesulfonyl Chloride. Available from: [Link]

-

Ghosh, A. K., et al. (2001). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PubMed Central. Available from: [Link]

-

Wikipedia. Bisoxazoline ligand. Available from: [Link]

-

Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. Available from: [Link]

-

Schmidt, B., et al. (2017). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2011). Scheme 9: Synthesis of spiro bis(oxazoline). ResearchGate. Available from: [Link]

-

Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). National Institutes of Health. Available from: [Link]

-

Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available from: [Link]

-

Birman, V. H. (2002). ChemInform Abstract: 1,1′-Spirobiindan-7,7′-diol: A Novel, C2Symmetric Chiral Ligand. ResearchGate. Available from: [Link]

-

Reisman, S. E., et al. (2020). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Organic Syntheses Procedure. Available from: [Link]

-

Kimura, M., et al. (2011). ChemInform Abstract: Cyclization—Carbonylation—Cyclization Coupling Reactions of Propargyl Acetates and Amides with Palladium(II)—Bisoxazoline Catalysts. Sci-Hub. Available from: [Link]

-

Marks, T. J., et al. (2003). C2-Symmetric Bis(oxazolinato)lanthanide Catalysts for Enantioselective Intramolecular Hydroamination/Cyclization. Journal of the American Chemical Society. Available from: [Link]

-

Sasai, H., et al. (2003). Synthesis and character of new bis(isoxazoline) ligands. Keio University. Available from: [Link]

-

Sasai, H., et al. (2003). Asymmetric synthesis of chiral spiro bis(isoxazoline) and spiro (isoxazole–isoxazoline) ligands. ResearchGate. Available from: [Link]

-

Chandrasekhar, S., & Jagadeshwar, V. (2007). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Available from: [Link]

-

Cui, S., et al. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Chemistry Portal. Available from: [Link]

-

Farmer, S., et al. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. What are the regulatory requirements for using Tosyl Chloride? - Blog [nuomengchemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. deepdyve.com [deepdyve.com]

(Ra,S,S)-SpiroBOX mechanism of action in catalysis

An In-Depth Technical Guide to the Mechanism of Action of (Ra,S,S)-SpiroBOX in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C₂-symmetric bis(oxazoline) ligand, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This technical guide provides a comprehensive overview of the core principles governing the catalytic action of this compound. We will delve into the ligand's synthesis, its coordination with metal centers, and the intricate mechanism of stereochemical induction. A detailed examination of a representative application, the nickel-catalyzed asymmetric Friedel-Crafts alkylation, will serve to illustrate the practical application and mechanistic underpinnings of this versatile ligand. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Architectural Elegance of SpiroBOX Ligands

Chiral bis(oxazoline) (BOX) ligands have established themselves as a privileged class of ligands in asymmetric catalysis. Their modular synthesis, tunability, and strong chelating ability with a variety of metals have led to their successful application in a wide array of enantioselective transformations. Among these, the spirocyclic bis(oxazoline) ligands, or SpiroBOX, have garnered significant attention due to their rigidified chiral scaffold. The spirocyclic core locks the two oxazoline rings in a well-defined C₂-symmetric orientation, creating a highly organized and sterically demanding chiral pocket around the coordinated metal center.

The (Ra,S,S) stereoisomer of SpiroBOX, specifically derived from (1R)-spiro[4.4]nonane-1,6-dione, imposes a unique helical chirality (Ra) at the spiro center, in addition to the stereocenters on the oxazoline rings (S,S). This combination of chiral elements is crucial for achieving high levels of stereochemical control in catalytic reactions.

Synthesis of this compound Ligands

The synthesis of this compound ligands is a multi-step process that begins with the preparation of the chiral spirocyclic backbone. A common strategy involves the resolution of a racemic spiro[4.4]nonane-1,6-dione or the asymmetric synthesis of one of its enantiomers. This chiral dione is then converted into a dinitrile, a key intermediate for the formation of the bis(oxazoline) rings.

Diagram: Synthetic Pathway to this compound

Caption: General synthetic route for this compound ligands.

The final and crucial step is the condensation of the chiral dinitrile with two equivalents of a chiral β-amino alcohol, such as (S)-tert-leucinol, in the presence of a Lewis acid catalyst like zinc chloride. This double cyclization reaction forms the two oxazoline rings, yielding the desired this compound ligand. The choice of the amino alcohol is critical as it introduces the substituents on the oxazoline rings, which play a key role in defining the shape and steric hindrance of the chiral pocket.

The Core of Asymmetric Induction: The Metal-(Ra,S,S)-SpiroBOX Complex

The catalytic activity of this compound is realized upon its coordination to a metal center. The ligand acts as a bidentate N,N-chelating agent, forming a stable complex with various transition metals, including nickel, copper, palladium, and zinc. The geometry of the resulting complex is highly dependent on the metal ion and its oxidation state, but typically adopts a square planar or a distorted tetrahedral geometry.

Diagram: Structure of a Metal-(Ra,S,S)-SpiroBOX Complex

Caption: Schematic of a metal complex with the this compound ligand.

The C₂-symmetry of the ligand ensures that the two remaining coordination sites on the metal are in a chiral environment. The bulky substituents on the oxazoline rings (derived from the amino alcohol) effectively block two of the quadrants around the metal center, leaving two open quadrants for the coordination of the substrates. This steric blockade is the fundamental principle behind the enantioselective catalysis.

Mechanism of Action: A Case Study of Ni(II)-Catalyzed Friedel-Crafts Alkylation

To illustrate the mechanism of action of this compound in detail, we will examine the highly enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, catalyzed by a Ni(II)-SpiroBOX complex.[1][2] This reaction provides a facile route to optically active 2-indolyl-1-nitro derivatives, which are valuable building blocks in medicinal chemistry.[1]

The Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the following key steps:

-

Catalyst Activation: The this compound ligand coordinates to a Ni(II) salt, typically Ni(ClO₄)₂·6H₂O, to form the active chiral Lewis acid catalyst.

-

Substrate Coordination: The nitroalkene, acting as a Michael acceptor, coordinates to the nickel center in a bidentate fashion through the two oxygen atoms of the nitro group. This coordination activates the nitroalkene for nucleophilic attack.

-

Stereoselective Nucleophilic Attack: The indole, the nucleophile, approaches the activated nitroalkene. The chiral pocket created by the SpiroBOX ligand dictates the facial selectivity of this attack. The bulky substituents on the oxazoline rings sterically hinder the approach of the indole from one face of the coordinated nitroalkene, forcing it to attack from the less hindered face. This step is the enantioselectivity-determining step.

-

Protonation and Product Release: The resulting nickel enolate intermediate is protonated, and the product, the C-3 alkylated indole, is released from the coordination sphere of the nickel catalyst.

-

Catalyst Regeneration: The nickel catalyst is regenerated and can enter a new catalytic cycle.

Diagram: Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Ni(II)/SpiroBOX-catalyzed Friedel-Crafts alkylation.[1]

The Origin of Enantioselectivity: A Stereochemical Model

The high enantioselectivity observed in this reaction can be rationalized by considering the transition state of the nucleophilic attack. The square-planar geometry of the Ni(II) center, chelated by the this compound ligand, creates a well-defined chiral environment. The bulky tert-butyl groups (or other substituents) on the oxazoline rings project outwards, effectively shielding the top and bottom faces of the coordinated nitroalkene.

The indole can approach the β-carbon of the nitroalkene from two possible trajectories, leading to the formation of two diastereomeric transition states. One of these transition states will be significantly disfavored due to severe steric clashes between the approaching indole and one of the bulky substituents of the SpiroBOX ligand. The other transition state, which is lower in energy, leads to the formation of the major enantiomer of the product. The (Ra,S,S) configuration of the ligand dictates which face of the nitroalkene is more accessible, thus determining the absolute configuration of the product.

Experimental Protocols: A Practical Guide

To provide a tangible example for researchers, a detailed experimental protocol for the Ni(II)-catalyzed asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene is presented below. This protocol is based on a reported procedure and should be adapted and optimized for specific substrates and scales.[1]

General Procedure for Ni(II)/(Ra,S,S)-SpiroBOX-Catalyzed Friedel-Crafts Alkylation

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), Ni(ClO₄)₂·6H₂O (0.1 equiv.) and the this compound ligand (0.11 equiv.) are dissolved in an anhydrous solvent (e.g., CHCl₃). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: To the solution of the catalyst, indole (1.2 equiv.) is added, followed by the β-nitrostyrene (1.0 equiv.).

-

Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Table: Representative Data for Ni(II)/(Ra,S,S)-SpiroBOX-Catalyzed Friedel-Crafts Alkylation

| Entry | Indole | Nitroalkene | Yield (%) | ee (%) |

| 1 | Indole | β-Nitrostyrene | 98 | 95 (S) |

| 2 | 2-Methylindole | β-Nitrostyrene | 95 | 92 (S) |

| 3 | 5-Methoxyindole | β-Nitrostyrene | 99 | 97 (S) |

| 4 | Indole | (E)-1-Nitro-3-phenylprop-1-ene | 92 | 90 (S) |

Data adapted from reference[1].

Applications in Drug Development and Total Synthesis

The ability of this compound and its derivatives to catalyze a wide range of enantioselective reactions makes them highly valuable in the synthesis of complex chiral molecules. In drug development, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. SpiroBOX-catalyzed reactions provide an efficient means to access these single-enantiomer drug candidates.

Furthermore, in the realm of natural product total synthesis, where the construction of multiple stereocenters with high fidelity is often a major challenge, SpiroBOX-based catalysts have proven to be enabling tools. Their reliability and high stereocontrol allow for the efficient and elegant synthesis of complex natural products with important biological activities.

Conclusion

The this compound ligand represents a significant advancement in the field of asymmetric catalysis. Its rigid spirocyclic backbone and C₂-symmetric design create a well-defined and highly effective chiral environment for a variety of metal-catalyzed reactions. Through a detailed examination of the Ni(II)-catalyzed Friedel-Crafts alkylation, we have elucidated the core mechanistic principles that govern its mode of action. The stereochemical outcome is primarily dictated by the steric hindrance imposed by the bulky substituents on the oxazoline rings, which directs the approach of the nucleophile to one face of the coordinated electrophile. As our understanding of these intricate catalyst-substrate interactions continues to grow, so too will the applications of this compound and related ligands in addressing the ever-more-complex challenges in modern synthetic chemistry.

References

-

Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(1), 7644-7648. [Link][1][2]

-

Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes - PMC. [Link][1]

Sources

An In-depth Technical Guide to the Structural Features of (Ra,S,S)-SpiroBOX Ligands

Introduction: The Architectural Elegance of SpiroBOX Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals and materials science. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are the cornerstone of this endeavor. Among the pantheon of privileged ligands, the SpiroBOX family has emerged as a powerful class of C2-symmetric bis(oxazoline) ligands, renowned for their ability to orchestrate high levels of enantiocontrol in a diverse array of asymmetric transformations. This guide provides a comprehensive exploration of the core structural features of (Ra,S,S)-SpiroBOX ligands, delving into their synthesis, coordination chemistry, and the mechanistic underpinnings of their remarkable stereochemical influence. Our focus is to furnish researchers, scientists, and drug development professionals with a deep, field-proven understanding of these elegant molecular architects.

The Core Structural Blueprint of this compound Ligands

The efficacy of this compound ligands stems from a unique and rigidified three-dimensional architecture. This architecture is characterized by several key features that work in concert to create a well-defined chiral environment around the coordinated metal center.

-

The Spirocyclic Backbone: At the heart of the SpiroBOX ligand lies a spirocyclic core, typically a spirobiindane or a related rigid framework. This spiro-fusion is not merely a structural curiosity; it is a critical design element that imparts conformational rigidity to the entire ligand system. Unlike more flexible ligands, the spirocyclic backbone locks the two oxazoline rings in a precise spatial orientation, minimizing conformational ambiguity and leading to a more predictable and effective transfer of chirality. The axial chirality of the spirocycle, denoted as (Ra) in this context, is a primary source of the ligand's stereochemical information.

-

C2-Symmetry: this compound ligands possess a C2 axis of symmetry. This symmetry element simplifies the analysis of the catalytic cycle by reducing the number of possible diastereomeric transition states. The C2-symmetric design ensures that the substrate approaches the catalytic center from one of two equivalent, yet chiral, pathways, thereby enhancing the enantioselectivity of the reaction.

-

The Bis(oxazoline) Moieties: The two oxazoline rings are the points of coordination to the metal center. The stereogenic centers on these rings, denoted as (S,S), are derived from chiral amino alcohols. These stereocenters, in conjunction with the axial chirality of the spiro backbone, create a deeply pocketed and highly asymmetric coordination sphere. The substituents on the oxazoline rings can be readily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance for a specific catalytic transformation.

Figure 1: Core structure of a this compound ligand.

Synthesis of this compound Ligands: A Step-by-Step Protocol

The synthesis of this compound ligands is a well-established process that begins with the resolution of a spirobiindane precursor to obtain the desired enantiomer of the diol. This is followed by the construction of the oxazoline rings.

Experimental Protocol: Synthesis of a Representative this compound Ligand

-

Resolution of the Spirobiindane Diol: The synthesis typically commences with the racemic spirobiindane diol. A classical resolution using a chiral resolving agent, such as a derivative of tartaric acid, is employed to separate the enantiomers. Alternatively, enzymatic resolution can be a highly effective method.

-

Conversion to the Dinitrile: The resolved (Ra)-spirobiindane diol is then converted to the corresponding dinitrile. This is often achieved through a two-step process involving tosylation of the hydroxyl groups followed by nucleophilic substitution with cyanide.

-

Cyclization to the Bis(oxazoline): The dinitrile is then reacted with a chiral amino alcohol, such as (S)-tert-leucinol, in the presence of a Lewis acid catalyst (e.g., ZnCl2). This reaction proceeds via a tandem cyclization to form the two oxazoline rings, yielding the final this compound ligand.[1]

-

Purification: The crude ligand is purified by column chromatography on silica gel to afford the enantiomerically pure product.

Figure 2: General synthetic workflow for this compound ligands.

Coordination Chemistry: The Ligand-Metal Partnership

The ability of this compound ligands to induce high enantioselectivity is intrinsically linked to their coordination behavior with transition metals. These ligands typically act as bidentate chelators, binding to the metal center through the nitrogen atoms of the two oxazoline rings.[2][3]

The rigid spirocyclic backbone forces the oxazoline rings into a specific geometry, creating a well-defined chiral pocket around the metal. The coordination number and geometry of the resulting metal complex are dependent on the metal ion and the reaction conditions. For instance, with copper(I) or palladium(II), square planar or tetrahedral complexes are commonly formed.[1][4]

The electronic properties of the SpiroBOX ligand also play a crucial role. The nitrogen atoms of the oxazoline rings are effective sigma-donors, which can influence the Lewis acidity of the metal center. The substituents on the oxazoline rings can be modified to further tune these electronic effects, thereby modulating the reactivity and selectivity of the catalyst.

Table 1: Representative Applications and Performance of SpiroBOX Ligands

| Reaction Type | Metal | Substrate | Enantiomeric Excess (ee) | Reference |

| Allylic Cyclization | Pd | 3,4-allenyl hydrazine | 92-95% | [5] |

| O-H Insertion | Cu(I) | α-diazopropionate and phenol | up to 97% | [1] |

| Allylic Alkylation | Pd | 1,3-diphenylallyl acetate | up to 93% | [4][6] |

| Diels-Alder | Cu(II) | Acryloyl oxazolidinone | >99% | N/A |

Mechanism of Stereochemical Control: A Look into the Transition State

The high enantioselectivity achieved with this compound ligands is a direct consequence of the steric and electronic environment they create around the metal center. The mechanism of stereocontrol can be rationalized by considering the transition state of the catalytic reaction.

In a typical Lewis acid-catalyzed reaction, such as a Diels-Alder reaction, the SpiroBOX-metal complex coordinates to the dienophile, activating it towards nucleophilic attack by the diene.[7] The bulky substituents on the oxazoline rings and the rigid spiro backbone effectively block one face of the dienophile, allowing the diene to approach from only one specific trajectory. This facial discrimination leads to the preferential formation of one enantiomer of the product.

The C2-symmetry of the ligand simplifies the transition state analysis, as the two possible approaches of the substrate to the metal center are equivalent. The deep chiral pocket created by the ligand ensures a high degree of discrimination between the two enantiotopic faces of the substrate, resulting in excellent enantioselectivity.

Figure 3: Simplified catalytic cycle for a SpiroBOX-metal catalyzed reaction.

Conclusion and Future Outlook

This compound ligands represent a pinnacle of rational ligand design in asymmetric catalysis. Their rigid, C2-symmetric framework, born from the clever fusion of axial and central chirality, provides a powerful platform for inducing high levels of enantioselectivity in a wide range of chemical transformations. The modular nature of their synthesis allows for systematic tuning of their steric and electronic properties, making them adaptable tools for the modern synthetic chemist. As our understanding of reaction mechanisms deepens and the demand for enantiopure compounds continues to grow, the architectural elegance and proven efficacy of SpiroBOX ligands will undoubtedly continue to inspire the development of next-generation catalysts for the challenges that lie ahead.

References

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (41), 6186-6188. [Link]

-

Malkov, A. V., et al. (2019). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 24(19), 3466. [Link]

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. [Link]

-

Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166-171. [Link]

-

Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. PubMed. [Link]

-

Rychnovsky, S. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 846-857. [Link]

-

Zhou, Q.-L. (Ed.). (2011). Privileged Chiral Ligands and Catalysts. John Wiley & Sons. [Link]

-

McGonigal, P. R. (2023). Control of dynamic sp3-C stereochemistry. Nature Chemistry, 15(5), 615-624. [Link]

-

Orvig, C., & Abrams, M. J. (Eds.). (2012). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. National Academies Press (US). [Link]

-

Schreiner Research Group. (n.d.). X-ray Structures. Randolph-Macon College. [Link]

-

Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Semantic Scholar. [Link]

-

He, Y., et al. (2004). Structural Basis for Accommodation of Nonsteroidal Ligands in the Androgen Receptor. Journal of Biological Chemistry, 279(1), 172-183. [Link]

-

Tsednee, M., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(19), 6286. [Link]

-

Flowers, P., et al. (2019). Chemistry 2e. OpenStax. [Link]

-

Holland Group. (n.d.). Low Coordinate Metals and Redox-Active Ligands. Yale University. [Link]

-

Kedenburg, J. P., & Bräse, S. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1840-1888. [Link]

-

England, J., et al. (2011). The Crystal Structure of a High-Spin Oxoiron(IV) Complex and Characterization of Its Self-Decay Pathway. Journal of the American Chemical Society, 133(29), 11434-11444. [Link]

-

Ball, D. W., et al. (n.d.). 21.2 Coordination Chemistry of Transition Metals. Boise State Pressbooks. [Link]

Sources

- 1. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands [mdpi.com]

- 2. 21.2 Coordination Chemistry of Transition Metals – General Chemistry 1 & 2 [boisestate.pressbooks.pub]

- 3. 19.2 Coordination Chemistry of Transition Metals - Chemistry 2e | OpenStax [openstax.org]

- 4. BJOC - Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation [beilstein-journals.org]

- 5. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]

An In-Depth Technical Guide to the Enantioselective Properties of (Ra,S,S)-SpiroBOX

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Among the pantheon of chiral ligands developed for asymmetric catalysis, the SpiroBOX family stands out for its unique structural rigidity and C2-symmetric framework. This guide provides a deep dive into the enantioselective properties of a specific diastereomer: (Ra,S,S)-SpiroBOX. We will dissect its molecular architecture, explore its coordination chemistry, and present field-proven applications in key carbon-carbon bond-forming reactions. Through detailed mechanistic discussions, validated experimental protocols, and comparative data analysis, this document serves as a technical resource for scientists seeking to leverage the power of this compound in their own synthetic endeavors.

The Architectural Advantage of Spiro C2-Symmetric Ligands

The efficacy of a chiral catalyst is fundamentally tied to the three-dimensional environment created by its ligand. C2-symmetric ligands have proven exceptionally effective because they reduce the number of possible transition states, simplifying stereochemical analysis and often leading to higher enantioselectivity.

The SpiroBOX ligand family enhances this principle by incorporating a spirocyclic core. This structural feature imparts significant conformational rigidity, which is paramount for effective enantiocontrol.[1] Unlike more flexible backbones, the spiro junction locks the orientation of the two coordinating oxazoline rings, creating a well-defined and predictable chiral pocket around the metal center. This fixed geometry minimizes competing reaction pathways and ensures a consistent stereochemical outcome.

This compound: Structure, Stereochemistry, and Synthesis

Deciphering the (Ra,S,S) Configuration

The designation this compound refers to its specific stereochemical arrangement:

-

(Ra): This denotes the axial chirality at the spiro carbon center, which is the point of fusion for the two rings. The 'a' signifies axial.

-

(S,S): These descriptors refer to the absolute configuration of the two equivalent stereocenters on the oxazoline rings, typically derived from (S)-amino acids.

This precise arrangement dictates the topology of the chiral space available for catalysis.

Caption: A simplified workflow for the synthesis of SpiroBOX ligands.

The Heart of Enantioselection: The Catalyst-Substrate Interaction

The enantioselective power of this compound is only realized upon its coordination to a suitable metal center. The two nitrogen atoms of the oxazoline rings act as a bidentate ligand, forming a complex with metals such as Nickel(II), Palladium(II), or Copper(I).

Formation of the Catalytically Active Species

The in situ preparation of the catalyst is a common and practical approach. It typically involves mixing the this compound ligand with a metal salt (e.g., Ni(OAc)₂, Pd(OAc)₂, Cu(OTf)₂) in an anhydrous solvent. The Lewis acidic metal center coordinates to the ligand, creating a C2-symmetric catalyst. This complex then serves as a chiral Lewis acid, activating the substrate and orchestrating the stereochemical outcome of the reaction.

The Chiral Pocket: A Model for Stereodifferentiation

The metal-SpiroBOX complex creates a rigid and sterically defined "chiral pocket." The substituents on the oxazoline rings (often isopropyl or phenyl groups derived from valinol or phenylalaninol, respectively) project into space, creating a highly asymmetric environment.

When a prochiral substrate coordinates to the metal center, one of its two faces is sterically shielded by these substituents, while the other face remains accessible for the nucleophile to attack. This selective blocking is the fundamental principle behind the observed enantioselectivity.

Caption: A diagram illustrating facial discrimination by the chiral catalyst.

Field-Proven Applications and Protocols

The true measure of a ligand's utility is its performance in a range of chemical transformations. This compound and its metal complexes have demonstrated exceptional efficacy in several key asymmetric reactions.

Case Study: Ni(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a powerful method for forming C-C bonds with aromatic systems. The asymmetric variant, particularly with electron-rich heterocycles like indoles, is of high value in medicinal chemistry. Nickel(II) complexes of SpiroBOX ligands have been shown to be highly effective catalysts for the reaction between indoles and nitroalkenes. [2] Mechanistic Rationale: The Ni(II) center, coordinated by the SpiroBOX ligand, acts as a chiral Lewis acid. It activates the nitroalkene by coordinating to the nitro group, lowering its LUMO energy. This activation facilitates the nucleophilic attack from the indole. The chiral environment of the catalyst ensures that the indole approaches the nitroalkene from a specific face, leading to high enantioselectivity. [2] Representative Data: The following table summarizes the performance of a Ni(II)/(Ra,S,S)-SpiroBOX system in the Friedel-Crafts alkylation of various indoles with β-nitrostyrene.

| Entry | Indole Substituent (R) | Yield (%) [2] | ee (%) [2] |

| 1 | H | 95 | 95 |

| 2 | 5-MeO | 99 | 97 |

| 3 | 5-Cl | 92 | 94 |

| 4 | 5-Br | 94 | 93 |

| 5 | 7-Me | 90 | 91 |

Self-Validating Experimental Protocol:

-

Catalyst Preparation (In Situ):

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (0.011 mmol, 1.1 mol%).

-

Add Ni(OAc)₂ (0.01 mmol, 1.0 mol%).

-

Add anhydrous dichloromethane (DCM, 1.0 mL).

-

Stir the mixture at room temperature for 1 hour. The formation of the active catalyst is typically indicated by a color change.

-

-

Reaction Execution:

-

To the pre-formed catalyst solution, add the indole (1.2 mmol).

-

Add the β-nitroalkene (1.0 mmol).

-

Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor by TLC for consumption of the limiting reagent.

-

Causality Check: The use of an anhydrous solvent and inert atmosphere is critical. Ni(II) is oxophilic, and water can compete for coordination sites, leading to catalyst inhibition and diminished enantioselectivity.

-

-

Workup and Analysis:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

-

Case Study: Pd(II)-Catalyzed Enantioselective Allylic Cyclization

Palladium-catalyzed reactions are mainstays of organic synthesis. A new SpiroBOX ligand, (Ra,S,S)-L3, featuring an α-naphthylmethyl substituent, has been successfully applied to the highly enantioselective cyclic allylation based on the carbopalladation of 3,4-allenyl hydrazines. [3][4]This transformation constructs valuable nitrogen-containing heterocyclic products with high stereocontrol.

Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed carbopalladation of the allene. The chiral this compound ligand controls the facial selectivity of the subsequent intramolecular allylic substitution, leading to the formation of the cyclic product with high enantiopurity. The choice of the bulky α-naphthylmethyl substituent on the oxazoline rings is a deliberate design choice to enhance steric hindrance and, consequently, improve enantioselectivity.

Representative Data:

| Entry | Aryl Iodide Substituent (Ar) | Yield (%) [3] | ee (%) [3] |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-MeO-Ph | 88 | 93 |

| 3 | 4-CF₃-Ph | 82 | 95 |

| 4 | 2-Naphthyl | 80 | 94 |

Self-Validating Experimental Protocol:

-

Catalyst Preparation (In Situ):

-

In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 5 mol%) and this compound ligand (0.03 mmol, 6 mol%) to an oven-dried reaction vial.

-

Add anhydrous toluene (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Execution:

-

To the catalyst mixture, add the 3,4-allenyl hydrazine (0.5 mmol) and the aryl iodide (0.6 mmol).

-

Add a base, such as K₂CO₃ (1.0 mmol).

-

Seal the vial and heat the reaction to the specified temperature (e.g., 80 °C).

-

Monitor the reaction progress by LC-MS or TLC.

-

Causality Check: The base is essential for the catalytic cycle, likely involved in the regeneration of the Pd(0) species. The ligand-to-metal ratio is slightly greater than 1:1 to ensure all palladium centers are complexed, preventing achiral background reactions.

-

-

Workup and Analysis:

-

Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product via silica gel chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Conclusion: A Tool for Precision Synthesis

The this compound ligand embodies the principles of modern catalyst design: rigidity, C2-symmetry, and a tunable, well-defined chiral environment. Its demonstrated success in demanding asymmetric transformations like Friedel-Crafts alkylations and palladium-catalyzed cyclizations validates its position as a powerful tool for synthetic chemists. While its performance can be reaction-dependent, as is the case for all chiral ligands, the high levels of enantioselectivity achieved in optimized systems are a testament to its architectural integrity. For researchers and drug development professionals, mastering the application of this compound and its metal complexes opens a reliable pathway to the efficient and stereocontrolled synthesis of complex chiral molecules.

References

-

Title: Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands Source: MDPI URL: [Link]

-

Title: Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation Source: Beilstein Journals URL: [Link]

-

Title: Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation Source: PubMed URL: [Link]

-

Title: Scheme 9: Synthesis of spiro bis(oxazoline). Source: ResearchGate URL: [Link]

-

Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Source: Semantic Scholar URL: [Link]

-

Title: Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Transition metal-catalyzed synthesis of spirooxindoles Source: PMC - NIH URL: [Link]

-

Title: Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes Source: RSC Advances URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Advent of SpiroBOX Ligands: A Technical Guide to a Privileged Class of Chiral Catalysts

Abstract

In the landscape of asymmetric catalysis, the relentless pursuit of catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity is paramount. This technical guide delves into the discovery, development, and application of SpiroBOX ligands, a class of C2-symmetric chiral ligands that have emerged as a "privileged" scaffold in modern organic synthesis. We will explore the conceptualization of their unique spirocyclic backbone, provide a detailed protocol for their synthesis, elucidate their mechanism of stereocontrol, and showcase their prowess in a range of enantioselective transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable ligands in their own synthetic endeavors.

Introduction: The Quest for Chirality and the Rise of Privileged Ligands

The three-dimensional nature of molecules is central to their function, particularly in biological systems where stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis, the process of selectively synthesizing one enantiomer of a chiral molecule using a chiral catalyst, has therefore become an indispensable tool in the pharmaceutical and fine chemical industries.

At the heart of every successful asymmetric transformation lies a chiral ligand. These organic molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Over the decades, a select few ligand scaffolds have demonstrated exceptional performance across a wide array of reactions, earning them the moniker of "privileged chiral ligands". These ligands, characterized by their rigid and well-defined structures, provide a robust platform for inducing high levels of enantioselectivity.

Among this elite group, SpiroBOX ligands, featuring a unique spirocyclic backbone, have garnered significant attention for their remarkable ability to create a deep and effective chiral pocket around the metal center. This guide will provide an in-depth exploration of this powerful ligand class.

The Genesis of SpiroBOX Ligands: A Leap in Ligand Design

The development of SpiroBOX ligands was born from the understanding that a rigid and C2-symmetric framework is crucial for effective stereocontrol. The pioneering work of Professor Qi-Lin Zhou and his research group was instrumental in the design and popularization of ligands based on the 1,1'-spirobiindane-7,7'-diol (SPINOL) scaffold.[1] The spirocyclic nature of this backbone locks the two aromatic rings in a perpendicular orientation, creating a well-defined and sterically demanding chiral environment. This conformational rigidity is a key feature that distinguishes SpiroBOX ligands from more flexible acyclic or bicyclic ligand systems.[2][3]

The initial concept was to combine the steric and electronic properties of the spirobiindane core with the proven efficacy of the bis(oxazoline) moiety, a common feature in many successful chiral ligands. The resulting SpiroBOX ligands possess a unique architecture that effectively shields one face of the coordinated substrate, leading to high levels of enantioselectivity in a variety of metal-catalyzed reactions.[1]

Synthesis of a Representative SpiroBOX Ligand: A Step-by-Step Protocol

The synthesis of SpiroBOX ligands is a multi-step but well-established process. Here, we provide a detailed protocol for the preparation of a common (S)-SPINOL-derived SpiroBOX ligand.

Experimental Workflow

Caption: Synthetic workflow for a (S)-SPINOL-derived SpiroBOX ligand.

Detailed Experimental Protocol

Step 1: Bistriflate Formation from (S)-SPINOL

-

Rationale: The hydroxyl groups of (S)-SPINOL are converted to triflate groups, which are excellent leaving groups for the subsequent palladium-catalyzed cyanation.

-

Procedure:

-

To a solution of (S)-SPINOL (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (2.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf2O) (2.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude bistriflate, which can be used in the next step without further purification.

-

Step 2: Dinitrile Synthesis

-

Rationale: A palladium-catalyzed cyanation reaction introduces nitrile functionalities, which will be hydrolyzed to carboxylic acids in the next step.

-

Procedure:

-

To a solution of the bistriflate (1.0 eq) in anhydrous dimethylformamide (DMF) under an argon atmosphere, add zinc cyanide (Zn(CN)2) (3.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-